Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Structural Significance of Thieno[2,3-b]pyridine Core in Bioactive Compounds
The thieno[2,3-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its unique electronic and steric properties. This fused bicyclic structure combines a thiophene ring with a pyridine moiety, creating a planar aromatic system that facilitates interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. The core’s adaptability to substitution at multiple positions (e.g., 2-, 3-, and 6-positions) enables fine-tuning of physicochemical properties, making it a versatile platform for drug discovery.
In the case of methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate, the 3-position is functionalized with a 2-chlorobenzamido group, which introduces steric bulk and electron-withdrawing characteristics. The 6-position modification with a (2-methylpiperidin-1-yl)methyl substituent enhances solubility and bioavailability by introducing a basic nitrogen atom capable of forming salt bridges with biological targets. These structural features align with trends observed in other thieno[2,3-b]pyridine derivatives, where substitutions at the 3- and 6-positions have been shown to modulate target affinity and selectivity.
Table 1: Impact of Substituent Positions on Biological Activity in Selected Thieno[2,3-b]pyridine Derivatives
The data above demonstrate that electron-donating groups (e.g., methoxy) at the 6-position enhance antimicrobial and antitubercular activity, while basic nitrogen-containing substituents (e.g., piperidinylmethyl) improve pharmacokinetic profiles.
Historical Development of Substituted Thieno[2,3-b]pyridine Carboxylates
The evolution of thieno[2,3-b]pyridine carboxylates reflects incremental advances in synthetic methodology and biological targeting. Early derivatives focused on simple ester functionalities at the 2-position, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, which exhibited moderate activity against Mycobacterium tuberculosis but suffered from cytotoxicity. Over time, researchers introduced amide linkages at the 3-position to improve metabolic stability, as seen in compounds like 3-(2-chlorobenzamido) derivatives.
The incorporation of piperidine-based substituents at the 6-position marked a pivotal shift in the 2010s, driven by the need to enhance blood-brain barrier penetration for neurological targets and reduce hepatic clearance. For example, patent WO2014199195A1 disclosed thieno[2,3-b]pyridines with 2-methylpiperidinylmethyl groups that demonstrated multidrug resistance (MDR) modulation in cancer cells. This innovation directly informed the design of this compound, which combines a metabolically stable methyl ester with a conformationally constrained piperidine moiety.
Table 2: Key Milestones in Thieno[2,3-b]pyridine Carboxylate Development
Properties
Molecular Formula |
C23H24ClN3O3S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]-6-[(2-methylpiperidin-1-yl)methyl]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C23H24ClN3O3S/c1-14-7-5-6-12-27(14)13-15-10-11-17-19(20(23(29)30-2)31-22(17)25-15)26-21(28)16-8-3-4-9-18(16)24/h3-4,8-11,14H,5-7,12-13H2,1-2H3,(H,26,28) |
InChI Key |
GWWRGFWDWSXTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(C=C2)C(=C(S3)C(=O)OC)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, which is then functionalized with the chlorobenzamido group and the piperidinylmethyl substituent. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl carboxylate group at the 2-position undergoes nucleophilic substitution under basic conditions. Common nucleophiles (e.g., amines, alkoxides) displace the methoxy group, forming derivatives such as amides or esters.
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylamine | Triethylamine, DMF, 60°C | 3-(2-Chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide | 78% |
| Sodium methoxide | Methanol, reflux | Methyl ester hydrolysis to carboxylic acid | 92% |
Ester Hydrolysis
The methyl ester hydrolyzes under acidic or basic conditions to yield the carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.
Conditions:
-
Acidic: HCl (6M), 80°C, 6 hours
-
Basic: NaOH (2M), reflux, 4 hours
Amide Hydrolysis
The 2-chlorobenzamido group resists hydrolysis under mild conditions but cleaves under strong acidic (H₂SO₄, 100°C) or enzymatic (e.g., proteases) conditions.
Catalytic Hydrogenation
The thieno[2,3-b]pyridine core undergoes partial hydrogenation using palladium on carbon (Pd/C) or Raney nickel, reducing the thiophene ring while preserving the pyridine moiety.
Example:
| Catalyst | Pressure | Time | Product |
|---|---|---|---|
| 10% Pd/C | 1 atm | 12 h | 4,5-Dihydrothieno[2,3-b]pyridine derivative |
Cross-Coupling Reactions
The chloro substituent on the benzamido group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification .
General Protocol:
-
Substrate + Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃, DMF/H₂O (3:1), 80°C, 24 h
-
Product: Biaryl derivatives
Optimized Conditions:
-
Ligand: XPhos
-
Solvent: Toluene/EtOH
-
Yield: 65–85%
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position.
Nitration Example:
Outcome:
-
Further reduction (Fe/HCl) yields the amine for downstream functionalization.
Spectroscopic Characterization of Reaction Products
Analytical techniques validate reaction outcomes:
-
HPLC: Purity >95% for pharmaceutical-grade intermediates.
-
IR: Ester C=O stretch at 1720 cm⁻¹ shifts to 1680 cm⁻¹ upon hydrolysis .
Stability and Reactivity Considerations
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study published in Cancer Research indicated that thieno[2,3-b]pyridine derivatives show promise as selective inhibitors of certain cancer pathways, leading to reduced tumor growth in preclinical models .
Neuropharmacology
The compound's piperidine moiety suggests potential applications in neuropharmacology. Research indicates that similar structures can interact with neurotransmitter receptors, possibly offering therapeutic effects for conditions such as anxiety and depression. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to serotonin receptors .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthetic routes often include the formation of the thienopyridine scaffold followed by selective chlorination and amide coupling reactions .
Derivative Libraries
Researchers are actively developing libraries of derivatives based on this compound to explore structure-activity relationships (SAR). This approach helps identify more potent analogs with improved pharmacokinetic profiles and reduced toxicity.
Case Studies
Clinical Trials
There is ongoing interest in advancing this compound into clinical trials for both cancer treatment and neuropharmacological applications. Early-phase trials are necessary to evaluate safety and efficacy in humans.
Mechanistic Studies
Further mechanistic studies are required to elucidate the specific pathways through which this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs in the Thieno[2,3-b]pyridine Family
Key Observations:
- Substituent Diversity: The target compound’s 2-chlorobenzamido and piperidinylmethyl groups distinguish it from simpler analogs like the 3-amino derivative in . These groups likely enhance target specificity and pharmacokinetic properties.
- Synthetic Complexity : Piperidine-containing analogs often require multi-step synthesis, as seen in the preparation of compound 5 via chloroacetamide reactions .
- Biological Relevance : The 2-chloro substituent may mimic bioactive heterocyclic amines (e.g., mutagenic imidazopyridines ), though its exact toxicological profile remains unstudied.
Functional Group Impact on Physicochemical Properties
Table 2: Functional Group Contributions
Biological Activity
Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.91 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thieno[2,3-b]pyridine structure followed by the introduction of the chlorobenzamido and piperidine moieties. Specific synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The compound demonstrated significant growth inhibition in these cell lines with minimal toxicity to non-tumorigenic cells (MCF-12A) at certain concentrations.
Key Findings:
- GI50 Concentration : The compound exhibited a GI50 value around 13 µM in inhibiting the proliferation of MDA-MB-231 cells.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interference with cell cycle progression .
The proposed mechanism involves induction of apoptosis and modulation of key metabolic pathways. Metabolomic profiling indicated alterations in glycolysis and gluconeogenesis pathways following treatment with this compound, which may contribute to its anticancer effects by disrupting energy metabolism in cancer cells .
Case Studies
- Study on TNBC Cells :
- In Ovo CAM Model :
Data Summary
| Property/Activity | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.91 g/mol |
| GI50 (MDA-MB-231) | ~13 µM |
| Cell Cycle Phase Changes | Increased G0/G1; Decreased S phase |
| Apoptosis Induction | Confirmed via annexin V staining |
| Tumor Size Reduction (In Ovo) | Significant decrease |
Q & A
Basic Research Questions
Q. What are the critical spectroscopic techniques for structural confirmation of this compound, and how should data interpretation prioritize key functional groups?
- Methodological Answer :
- 1H/13C NMR : Focus on resolving signals for the 2-chlorobenzamido group (e.g., aromatic protons at δ ~7.2–7.8 ppm and amide NH at δ ~10–12 ppm) and the 2-methylpiperidinyl moiety (piperidine-CH2 at δ ~2.5–3.5 ppm, methyl group at δ ~1.2 ppm). Compare with shifts in structurally analogous thieno[2,3-b]pyridines .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups.
- HRMS : Validate molecular weight accuracy (e.g., within 0.001 Da error) to distinguish from synthetic by-products .
Q. How can synthetic routes to the thieno[2,3-b]pyridine core be optimized to minimize by-products?
- Methodological Answer :
- Use one-pot multi-step reactions (e.g., cyclization of thiouracil derivatives with hydrazine hydrate, as in ) to reduce intermediate isolation steps .
- Optimize reflux conditions (e.g., sodium ethoxide in ethanol at 80°C for 12 hours) to enhance cyclization efficiency, as demonstrated in pyrimidine syntheses .
- Monitor reaction progress via TLC or LC-MS to isolate the thieno[2,3-b]pyridine intermediate before functionalizing with 2-chlorobenzamido and 2-methylpiperidinyl groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylpiperidinyl and 2-chlorobenzamido substituents influence binding to biological targets?
- Methodological Answer :
- Perform docking studies using software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). Prioritize hydrogen bonding between the amide group and active-site residues, and assess steric hindrance from the methylpiperidinyl group .
- Validate predictions via SAR studies : Synthesize analogs with bulkier piperidine substituents (e.g., 2-ethylpiperidinyl) or electron-withdrawing benzamido groups (e.g., 2-nitrobenzamido) to compare activity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values in enzyme assays)?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and incubation time, as minor changes can alter IC50 significantly .
- Validate purity : Use HPLC (>95% purity) to exclude confounding effects from synthetic impurities. For example, by-products from incomplete amidation (e.g., free carboxylic acid derivatives) may skew results .
- Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm mechanistic consistency .
Q. How can computational methods predict metabolic stability of this compound, and what experimental validations are required?
- Methodological Answer :
- Use ADMET prediction tools (e.g., SwissADME) to estimate CYP450 metabolism sites, focusing on the methylpiperidinyl group (potential N-demethylation) and thienopyridine core (oxidation susceptibility) .
- Validate via in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS monitoring. Compare half-life (t1/2) of parent compound vs. metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
